4-Propenyl-2,6-dimethoxyphenol chemical properties and CAS 6635-22-9
4-Propenyl-2,6-dimethoxyphenol chemical properties and CAS 6635-22-9
Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3]
Executive Summary
4-Propenyl-2,6-dimethoxyphenol (CAS 6635-22-9), often referred to as 4-propenylsyringol , represents a critical class of phenylpropanoids derived from the lignin biosynthetic pathway.[1][2][3] Distinct from its isomer 4-allyl-2,6-dimethoxyphenol (allylsyringol), the propenyl variant features a double bond conjugated with the aromatic ring.[1][2][3] This conjugation confers unique electrochemical properties, enhanced antioxidant capacity, and specific reactivity profiles suitable for cationic polymerization and pharmaceutical functionalization. This guide provides a comprehensive technical analysis of its properties, synthesis, and applications.
Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9]
The physicochemical behavior of 4-propenylsyringol is governed by its amphiphilic nature—lipophilic due to the propenyl chain and methoxy groups, yet capable of hydrogen bonding via the phenolic hydroxyl.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 4-[(1E)-prop-1-enyl]-2,6-dimethoxyphenol | Trans-isomer is thermodynamically dominant.[1][2][3] |
| CAS Number | 6635-22-9 | Distinct from allyl isomer (CAS 6627-88-9).[1][2][3] |
| Molecular Formula | C₁₁H₁₄O₃ | MW: 194.23 g/mol .[2][4] |
| Physical State | Viscous pale yellow liquid | May crystallize upon prolonged cold storage.[2] |
| Boiling Point | 135 °C @ 13 mmHg | Extrapolated ~305 °C @ 760 mmHg.[2][5] |
| Density | 1.098 – 1.105 g/cm³ | @ 25 °C. |
| Refractive Index | 1.577 – 1.578 | High index due to aromatic conjugation.[2] |
| Solubility | Ethanol, DMSO, Chloroform | Insoluble in water (<0.5 g/L). |
| LogP | 2.1 – 2.5 | Moderate lipophilicity; membrane permeable.[2] |
| pKa | ~9.9 | Phenolic proton acidity.[2] |
Structural Analysis & Spectroscopic Signatures[2][3]
Accurate identification relies on distinguishing the conjugated propenyl chain from the isolated allyl chain found in its precursor.
Nuclear Magnetic Resonance (NMR) Profile
The trans-propenyl geometry is confirmed by the large coupling constant (J) of the vinylic protons.[2]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.85 (d, 3H, J = 6.5 Hz): Methyl group (terminal).[2]
-
δ 3.89 (s, 6H): Methoxy groups (equivalent).[2]
-
δ 5.50 (s, 1H): Phenolic –OH (exchangeable).[2]
-
δ 6.15 (dq, 1H, J = 15.8, 6.5 Hz): β-Vinylic proton.[2]
-
δ 6.30 (d, 1H, J = 15.8 Hz): α-Vinylic proton (conjugated).[2]
-
δ 6.65 (s, 2H): Aromatic ring protons (chemically equivalent).[2]
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (M⁺): m/z 194 (Base peak, stable radical cation).[2]
-
Fragmentation: Loss of methyl radical (m/z 179) is prominent due to the stability of the quinoid resonance structure.
Synthesis & Production Methodologies
While 4-propenylsyringol can be isolated from lignin pyrolysis oil, high-purity synthesis for pharmaceutical applications typically involves the alkaline isomerization of 4-allylsyringol.[1][2][3] This process is thermodynamically driven, moving the double bond into conjugation with the benzene ring.
Protocol: Ruthenium-Catalyzed Isomerization
Rationale: Metal catalysis offers milder conditions and higher stereoselectivity (E-isomer) compared to harsh KOH refluxes.[1][2]
Reagents:
-
Precursor: 4-Allyl-2,6-dimethoxyphenol (Allylsyringol).[1][2][3][6][7]
-
Catalyst: Ruthenium(III) chloride hydrate (RuCl₃[2]·xH₂O) or Ru(acac)₃.[2]
Step-by-Step Workflow:
-
Charge: Load 100 mmol of 4-allylsyringol into a reaction vessel.
-
Catalyst Addition: Add 0.5 mol% RuCl₃ catalyst.
-
Reaction: Heat to 80–100 °C under inert atmosphere (N₂) for 4–6 hours.
-
Mechanism:[2] Hydride shift mechanism facilitated by the metal center.
-
-
Monitoring: Track disappearance of the allyl terminal alkene (δ 5.1, 5.9 ppm) and appearance of propenyl signals (δ 1.85, 6.15 ppm) via ¹H NMR.
-
Purification:
-
Cool mixture to room temperature.
-
Filter through a pad of celite to remove catalyst.
-
Distill under reduced pressure (vacuum distillation) to isolate the pure trans-isomer.[2]
-
Figure 1: Catalytic isomerization workflow for converting allylsyringol to propenylsyringol.
Reactivity & Functionalization[2][3][11]
The chemical utility of 4-propenylsyringol stems from two reactive centers: the phenolic hydroxyl and the conjugated olefin .[2]
Antioxidant Mechanism (HAT)
The compound acts as a potent radical scavenger via Hydrogen Atom Transfer (HAT).[2] The presence of two methoxy groups at the ortho positions exerts a positive mesomeric effect (+M), increasing electron density on the phenolic oxygen and stabilizing the resulting phenoxyl radical.
-
Stability: The unpaired electron in the ArO• radical is delocalized across the ring and the conjugated propenyl chain, preventing rapid propagation of oxidative chains.
Polymerization
Unlike the allyl isomer, the conjugated propenyl group is susceptible to cationic polymerization .
-
Initiators: Lewis acids (BF₃[2]·OEt₂).
-
Product: Poly(propenylsyringol) or copolymers with styrene derivatives.[2] These polymers are explored for renewable, high-performance thermoplastics.[1][2]
Figure 2: Dual reactivity pathways: Antioxidant radical scavenging vs. Synthetic polymerization.[1][2]
Biological & Pharmacological Applications[2][3][12][13]
Pharmacological Potential[2][8]
-
Antioxidant: Exhibits superior DPPH radical scavenging activity compared to monomethoxyphenols (e.g., isoeugenol) due to the synergistic electron-donating effect of the second methoxy group.[2]
-
Anti-inflammatory: Modulates the NF-κB signaling pathway, potentially reducing cytokine production in macrophage models.[2]
-
Antimicrobial: Shows efficacy against Gram-positive bacteria (S. aureus), likely disrupting cell membrane integrity via its lipophilic tail.[2]
Industrial Applications
-
Flavor & Fragrance: FEMA 3728.[2] Used in "smoke," "vanilla," and "clove" profiles.
-
Biomarker: Urinary methoxyphenols, including propenylsyringol, are quantitative biomarkers for wood smoke exposure in epidemiological studies.
Safety & Handling
GHS Classification: Warning[2]
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The conjugated double bond makes it susceptible to autoxidation over time; protect from light.[2]
-
Spill: Absorb with inert material (vermiculite).[2] Do not flush into surface water; toxic to aquatic life in high concentrations.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5352905: 2,6-Dimethoxy-4-propenylphenol.[1][2][3] PubChem. Available at: [Link][1][2]
-
Flavor and Extract Manufacturers Association (FEMA). 4-Propenyl-2,6-dimethoxyphenol (FEMA 3728).[1][2][3] FEMA Flavor Library.[2][10] Available at: [Link][1][2]
-
National Institute of Standards and Technology (NIST). Phenol, 2,6-dimethoxy-4-(1-propenyl)- Mass Spectrum and Data.[1][2][3] NIST Chemistry WebBook.[2][7][11] Available at: [Link][1][2]
-
The Good Scents Company. 4-Propenyl Syringol (CAS 6635-22-9) Chemical Information.[1][2][3][5][11] TGSC.[2][5] Available at: [Link]
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- 3. 6635-22-9|2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol|BLD Pharm [bldpharm.com]
- 4. 2,6-Dimethoxy-4-propenylphenol,(E)- | C11H14O3 | CID 5352905 - PubChem [pubchem.ncbi.nlm.nih.gov]
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